molecular formula C12H13NO2 B3017912 Ethyl 7-methyl-1H-indole-2-carboxylate CAS No. 70761-93-2

Ethyl 7-methyl-1H-indole-2-carboxylate

Cat. No.: B3017912
CAS No.: 70761-93-2
M. Wt: 203.241
InChI Key: OQDDMWUDWUIMKB-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities . This compound, specifically, is characterized by an indole core substituted with an ethyl ester group at the 2-position and a methyl group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-methyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this compound, the starting materials would include 7-methylindole and ethyl chloroformate, which react under basic conditions to form the desired ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 7-methyl-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Ethyl indole-2-carboxylate: Lacks the methyl group at the 7-position.

    Methyl 7-methyl-1H-indole-2-carboxylate: Has a methyl ester instead of an ethyl ester.

    7-Methylindole: Lacks the ester group at the 2-position.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the ethyl ester and the methyl group can enhance its lipophilicity and potentially its ability to cross biological membranes .

Properties

IUPAC Name

ethyl 7-methyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)10-7-9-6-4-5-8(2)11(9)13-10/h4-7,13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDDMWUDWUIMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC(=C2N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70761-93-2
Record name ethyl 7-methyl-1H-indole-2-carboxylate
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